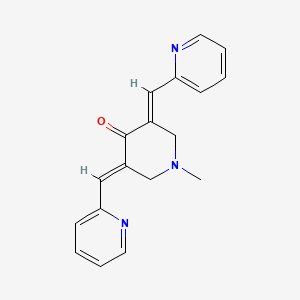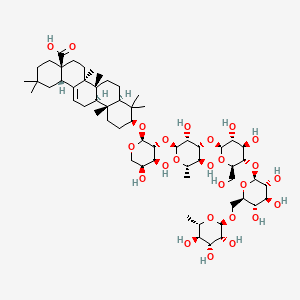
Isogermafurenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isogermafurenolide is a naturally occurring organic compound belonging to the furan class of compounds. It is characterized by its molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound is typically found as a colorless to pale yellow solid and is known for its low solubility in water but good solubility in organic solvents . This compound has been identified in various plants, including those from the Asteraceae family, and exhibits a range of biological activities such as antibacterial, antioxidant, antitumor, and anti-inflammatory properties .
Métodos De Preparación
Isogermafurenolide can be obtained through both natural extraction and synthetic routes:
-
Natural Extraction: : It can be extracted from plants like Vepris punctata found in the Madagascar Rainforest . The extraction process typically involves solvent extraction followed by purification steps such as chromatography.
-
Synthetic Routes: : The synthetic preparation of this compound involves multiple steps starting from commercially available raw materials. A common synthetic route includes:
Intermolecular Aldol Reaction: This step forms a key intermediate with all functional groups necessary for the final product.
Acetylation: The intermediate undergoes acetylation to form the desired compound.
Cyclization: Base-promoted cyclization in different solvents can yield various derivatives of this compound.
Análisis De Reacciones Químicas
Isogermafurenolide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Aplicaciones Científicas De Investigación
Isogermafurenolide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isogermafurenolide involves its interaction with various molecular targets and pathways:
Cytotoxicity: It exhibits cytotoxic effects by inducing apoptosis in cancer cells.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Isogermafurenolide can be compared with other similar compounds such as guaianolides, elemanolides, and lindenanolides:
Guaianolides: These compounds also exhibit biological activities but differ in their structural framework.
Elemanolides: Similar to this compound, elemanolides have a lactone ring but differ in their side chains and functional groups.
Lindenanolides: These compounds share some structural similarities but have different biological activities and applications.
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(5S,6S,7aS)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,12-13H,1-2,7-8H2,3-5H3/t12-,13-,15+/m0/s1 |
Clave InChI |
IEOHWPUTLCTSCQ-KCQAQPDRSA-N |
SMILES isomérico |
CC1=C2C[C@H]([C@](C[C@@H]2OC1=O)(C)C=C)C(=C)C |
SMILES canónico |
CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)





![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
